Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate
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Overview
Description
Preparation Methods
The synthesis of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves several steps. Typically, the synthetic route includes the reaction of 2-hydroxy-3-methoxybenzylamine with dimethyl terephthalate under specific conditions. The reaction conditions often involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and target molecules .
Comparison with Similar Compounds
Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: A simpler ester of terephthalic acid used in the production of polyesters.
2-Hydroxy-3-methoxybenzylamine: A precursor in the synthesis of this compound.
Dimethyl 2-aminoterephthalate: Another derivative of terephthalic acid with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-9,19-20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUXLUADQNZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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